![molecular formula C15H15NO5S B097152 4-[(4-Ethoxyphenyl)sulfamoyl]benzoesäure CAS No. 18813-87-1](/img/structure/B97152.png)
4-[(4-Ethoxyphenyl)sulfamoyl]benzoesäure
Übersicht
Beschreibung
4-[(4-ethoxyphenyl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C15H15NO5S and a molecular weight of 321.35 g/mol . This compound is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a sulfamoyl group and a benzoic acid moiety. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound has been investigated for its potential therapeutic properties, particularly in the following areas:
- Anti-inflammatory Activity : Studies have shown that 4-[(4-ethoxyphenyl)sulfamoyl]benzoic acid may inhibit pro-inflammatory enzymes, making it a candidate for treating inflammatory diseases.
- Enzyme Inhibition : It has demonstrated inhibitory effects on enzymes such as carbonic anhydrase and acetylcholinesterase, which are crucial in cancer therapy and neuroprotection. For instance, it has shown a high binding affinity towards carbonic anhydrase IX (CAIX), a target overexpressed in tumors, with a dissociation constant (Kd) reported as low as 0.12 nM, indicating strong inhibitory potential .
Anticancer Research
Recent studies have highlighted the anticancer properties of this compound:
- In Vitro Studies : The compound has shown promising results against various cancer cell lines. For example, it exhibited an IC50 value of 5.85 µM against MCF-7 breast cancer cells .
Compound | Cell Line | IC50 (µM) |
---|---|---|
4-[(4-Ethoxyphenyl)sulfamoyl]benzoic acid | MCF-7 | 5.85 |
Benzamide derivatives | A549 | 21.3 |
N-(4-(1-(2-(4-benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamide | MCF-7 | 3.0 |
Synthesis of Novel Compounds
The compound serves as a building block for synthesizing more complex organic molecules. It can be modified to yield derivatives with enhanced biological activity or altered chemical properties.
Study on Antitumor Activity
A study evaluated the antiproliferative effects of various sulfonamide derivatives, including 4-[(4-ethoxyphenyl)sulfamoyl]benzoic acid, on human cancer cell lines. The results indicated that structural modifications significantly influenced anticancer potency, with some derivatives achieving IC50 values comparable to established chemotherapeutics like doxorubicin .
Enzymatic Activity Assessment
Another investigation focused on the binding interactions of sulfonamide compounds with CAIX using X-ray crystallography. This study provided structural insights that explain their selectivity and potency against cancer cells .
The biological activity of 4-[(4-ethoxyphenyl)sulfamoyl]benzoic acid is attributed to its ability to interact with specific biological targets:
- Mechanism of Action : As an inhibitor of enzymes like cytosolic phospholipase A2α, it binds to the active site of the enzyme, preventing the hydrolysis of phospholipids and reducing the production of pro-inflammatory mediators .
Wirkmechanismus
Target of Action
Given its structural similarity to sulfonamide derivatives, it may interact with enzymes or receptors that have an affinity for sulfonamides .
Mode of Action
Sulfonamides are known to inhibit bacterial enzymes, specifically the dihydropteroate synthase enzyme involved in folate synthesis
Biochemical Pathways
Based on the known effects of sulfonamides, it could potentially interfere with the folate synthesis pathway in bacteria, leading to a decrease in bacterial proliferation .
Result of Action
If it acts similarly to other sulfonamides, it could potentially inhibit bacterial growth by interfering with folate synthesis .
Biochemische Analyse
Biochemical Properties
4-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid interacts with enzymes such as cytosolic phospholipase A2α (cPLA2α) . It acts as an inhibitor of cPLA2α, affecting the enzyme’s activity at the micromolar level .
Cellular Effects
The effects of 4-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid on cells are primarily related to its inhibitory action on cPLA2α . By inhibiting this enzyme, it can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid involves its binding interactions with cPLA2α . As an inhibitor, it can affect the enzyme’s activity, leading to changes in gene expression and other cellular processes .
Metabolic Pathways
4-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid is involved in the arachidonic acid cascade, a biochemical pathway that leads to the formation of oxidized arachidonic acid products . It interacts with enzymes in this pathway, potentially affecting metabolic flux or metabolite levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-ethoxyphenyl)sulfamoyl]benzoic acid typically involves the reaction of 4-ethoxyaniline with benzenesulfonyl chloride to form 4-ethoxybenzenesulfonamide. This intermediate is then subjected to a Friedel-Crafts acylation reaction with phthalic anhydride to yield the final product .
Industrial Production Methods
In industrial settings, the production of 4-[(4-ethoxyphenyl)sulfamoyl]benzoic acid may involve the use of automated reactors and optimized reaction conditions to ensure high yield and purity. The process generally includes steps such as mixing, heating, and purification through crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(4-ethoxyphenyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the sulfamoyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or sulfonic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoic acids or sulfonamides.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(4-methoxyphenyl)sulfamoyl]benzoic acid
- 4-[(4-chlorophenyl)sulfamoyl]benzoic acid
- 4-[(4-fluorophenyl)sulfamoyl]benzoic acid
Uniqueness
4-[(4-ethoxyphenyl)sulfamoyl]benzoic acid is unique due to the presence of the ethoxy group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity, solubility, and biological activity, making it a valuable compound for various applications .
Biologische Aktivität
4-[(4-Ethoxyphenyl)sulfamoyl]benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 4-[(4-ethoxyphenyl)sulfamoyl]benzoic acid can be described as follows:
- Molecular Formula : C15H17N1O3S
- Molecular Weight : 303.37 g/mol
- Canonical SMILES : CCOC1=CC=C(C=C1)S(=O)(=O)NCC(=O)C
This compound features a benzoic acid core with a sulfamoyl group and an ethoxyphenyl substituent, which contributes to its biological activity.
Antimicrobial Properties
Research indicates that derivatives of 4-[(4-ethoxyphenyl)sulfamoyl]benzoic acid exhibit significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections. For instance, compounds derived from this structure have been tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of inhibition.
Anticancer Activity
Several studies have investigated the anticancer potential of 4-[(4-ethoxyphenyl)sulfamoyl]benzoic acid. It has been shown to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest, with IC50 values indicating significant cytotoxicity at micromolar concentrations .
The biological effects of 4-[(4-ethoxyphenyl)sulfamoyl]benzoic acid are mediated through several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in cancer progression and inflammation. For example, it has been identified as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory pathways .
- Cell Signaling Modulation : Studies suggest that it may interfere with signaling pathways related to cell survival and proliferation, particularly those involving growth factors and cytokines .
Case Studies
-
Anticancer Efficacy :
A study evaluated the effects of 4-[(4-ethoxyphenyl)sulfamoyl]benzoic acid on MCF-7 cells. Results indicated that treatment led to a significant reduction in cell viability (IC50 = 12 µM), alongside increased markers of apoptosis such as caspase activation . -
Inhibition of Inflammatory Mediators :
In another study, this compound was tested for its ability to inhibit COX enzymes. It demonstrated a selectivity index favoring COX-2 over COX-1, indicating potential for anti-inflammatory applications without the typical gastrointestinal side effects associated with non-selective NSAIDs.
Data Summary
Activity Type | Target/Cell Line | IC50 Value (µM) | Mechanism |
---|---|---|---|
Antimicrobial | Various Bacteria | Varies | Bacterial cell wall disruption |
Anticancer | MCF-7 | 12 | Apoptosis induction |
COX Inhibition | COX-1/COX-2 | Selective | Enzyme inhibition |
Eigenschaften
IUPAC Name |
4-[(4-ethoxyphenyl)sulfamoyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-2-21-13-7-5-12(6-8-13)16-22(19,20)14-9-3-11(4-10-14)15(17)18/h3-10,16H,2H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFUNYMSRKMAJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368231 | |
Record name | 4-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80368231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18813-87-1 | |
Record name | 4-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80368231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.